6H-benzo[c]chromen-6-one
Overview
Description
3,4-Benzocoumarin is a heterocyclic compound that belongs to the coumarin family. Coumarins are naturally occurring oxygen-containing heterocycles found in many plant species. They are known for their wide-ranging biological and pharmacological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
6H-Benzo[c]chromen-6-one, also known as Benzo[c]chromen-6-one or 6H-Dibenzo[b,d]pyran-6-one, has been identified as a potential inhibitor of Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP .
Mode of Action
The compound interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, which are important signaling molecules in cells. These molecules are involved in a variety of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism .
Biochemical Pathways
The inhibition of PDE2 by this compound affects the cAMP and cGMP signaling pathways . These pathways play a crucial role in many physiological processes, including the regulation of myocardial contractility, platelet aggregation, and the release of neurotransmitters .
Result of Action
The inhibition of PDE2 by this compound leads to an increase in the levels of cAMP and cGMP . This can result in various cellular effects, depending on the specific cell type and the signaling pathways that are activated. For example, increased levels of cAMP and cGMP can lead to relaxation of smooth muscle cells, increased force of contraction of the heart, and changes in the release of neurotransmitters .
Biochemical Analysis
Biochemical Properties
6H-Dibenzo[b,d]pyran-6-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gut microbiota metabolites, exhibiting anti-inflammatory, antiglycative, and neuroprotective effects . The compound’s interactions with these biomolecules are crucial for its biological activities, including enzyme inhibition and activation, as well as modulation of gene expression.
Cellular Effects
6H-Dibenzo[b,d]pyran-6-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits cytotoxic effects on cancer cells, leading to apoptosis and inhibition of cell proliferation . Additionally, it has antioxidant properties that protect cells from oxidative stress and damage.
Molecular Mechanism
The molecular mechanism of 6H-Dibenzo[b,d]pyran-6-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. It also modulates gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6H-Dibenzo[b,d]pyran-6-one change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6H-Dibenzo[b,d]pyran-6-one has been observed to have sustained effects on cellular processes, including continued inhibition of cell proliferation and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 6H-Dibenzo[b,d]pyran-6-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
6H-Dibenzo[b,d]pyran-6-one is involved in various metabolic pathways. It is biosynthesized through the polyketide pathway in microorganisms or via the metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s biological activities and its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 6H-Dibenzo[b,d]pyran-6-one is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 6H-Dibenzo[b,d]pyran-6-one are essential for its biological effects, as they determine the compound’s availability and activity within cells.
Subcellular Localization
The subcellular localization of 6H-Dibenzo[b,d]pyran-6-one affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 6H-Dibenzo[b,d]pyran-6-one exerts its effects in the appropriate cellular context, contributing to its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Benzocoumarin can be achieved through several methods. Another method includes the use of diaryliodonium salts as electrophilic reagents, which have shown efficiency and selectivity in the synthesis of 3,4-Benzocoumarin derivatives .
Industrial Production Methods: Industrial production of 3,4-Benzocoumarin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,4-Benzocoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in Schiff base formation when reacted with o-vanillin .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Schiff base formation with o-vanillin results in the formation of (E)-2-((2-hydroxy-3-methoxybenzylidene)amino)-6H-benzo[c]chromen-6-one .
Scientific Research Applications
3,4-Benzocoumarin has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: It is used in studies involving molecular interactions with proteins, such as human serum albumin.
Industry: 3,4-Benzocoumarin derivatives are used in the development of fluorescent dyes and sensors.
Comparison with Similar Compounds
3,4-Benzocoumarin can be compared with other benzocoumarin derivatives, such as 5,6-benzocoumarin, 6,7-benzocoumarin, and 7,8-benzocoumarin . While all these compounds share a similar coumarin backbone, their unique structural differences result in varied biological activities and applications. For example, 6,7-benzocoumarin has shown potent anticancer properties, whereas 7,8-benzocoumarin is known for its antioxidant activity .
Properties
IUPAC Name |
benzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKNXKLYVUVOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173867 | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005-10-9 | |
Record name | 6H-Dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2005-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo[b,d]pyran-6-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Benzo[c]chromen-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS9S4KQR7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.